molecular formula C7H8Cl3N B2689952 2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride CAS No. 2241138-42-9

2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride

Cat. No.: B2689952
CAS No.: 2241138-42-9
M. Wt: 212.5
InChI Key: VGGRYUIUYMKPCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride” is a chemical compound with the molecular formula C6H5Cl2N . It is used for the synthesis of various pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position with a chlorine atom and at the 5th position with a chloromethyl group .


Physical And Chemical Properties Analysis

“this compound” appears as beige moist crystals . It has a molecular weight of 162.02 . Unfortunately, the search results do not provide more detailed physical and chemical properties.

Scientific Research Applications

Separation and Purification Techniques

2-Chloro-5-trichloromethylpyridine, a related compound, has been studied for its importance in the synthesis of medicines and pesticides. Researchers have employed various techniques such as extraction, distillation, and column chromatography to separate and purify photochlorinated products of 3-methylpyridine, achieving product purity surpassing 99% (Su Li, 2005). Additionally, pillar chromatography has been utilized for the separation and purification of chloro-5-trichloromethylpyridine, indicating a product purity of over 90% (Su Li, 2005).

Photodimerization Studies

The ultraviolet irradiation of various 2-aminopyridines, including 2-amino-3-methylpyridine, has been shown to result in the formation of 1,4-dimers. This study provides insight into the chemical and physical properties of these dimers, contributing to the understanding of pyridine derivatives' behavior under photochemical conditions (E. Taylor & R. O. Kan, 1963).

Chemical Synthesis Methods

Research on the preparation of 2-chloro-5-methylpyridine and its derivatives includes methods ranging from the use of various chlorinating agents to reactions with chlorine gas in the presence of catalysts. These studies offer diverse approaches for synthesizing chloropyridine derivatives, showcasing their versatility in organic synthesis and potential applications in pharmaceuticals and agrochemicals (Zhao Bao, 2003; Huang Xiao-shan, 2009).

Antitumor Activity

The synthesis of specific pyrido[2,3-d]pyrimidine derivatives has been explored for their antitumor activity. This research highlights the medicinal chemistry applications of chloropyridine derivatives, underlining their potential in developing new therapeutic agents (E. Grivsky et al., 1980).

Tautomeric Equilibrium Studies

The effects of chlorination on the tautomeric equilibrium of 2-hydroxypyridine were investigated, revealing how chlorination influences the stability of different tautomers. Such studies are crucial for understanding the fundamental chemical properties of chloropyridines and their potential applications in designing more effective pharmaceuticals (C. Calabrese et al., 2017).

Safety and Hazards

The compound is considered hazardous. It can cause severe skin burns and eye damage . It is advised to avoid inhaling dust/fume/gas/mist/vapors/spray. Protective gloves/protective clothing/eye protection/face protection should be used .

Future Directions

The compound can be used for the synthesis of new neonicotinoid compounds . It is also a raw material of pesticide products such as imidacloprid, acetamiprid as well as bactericide and herbicide .

Properties

IUPAC Name

2-chloro-5-(chloromethyl)-3-methylpyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N.ClH/c1-5-2-6(3-8)4-10-7(5)9;/h2,4H,3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGRYUIUYMKPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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